2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide
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Overview
Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide is a complex organic compound that features a piperidine ring substituted with a fluorophenylsulfonyl group and a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The fluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the piperidine derivative with phenethylacetamide under suitable conditions, often using coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets involved would depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide
- 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide may exhibit unique properties due to the presence of the phenethyl group, which can influence its biological activity and pharmacokinetic profile
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVLGFHLCYTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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